N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to target acetyl-coa carboxylase enzyme , and some are known to inhibit EZH2 . These targets play crucial roles in various biological processes, including lipid biosynthesis and gene expression regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets (like acetyl-coa carboxylase enzyme) by binding to them, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.
Biochemical Pathways
These pathways have downstream effects on cellular metabolism and cell growth, respectively .
Result of Action
Similar compounds have demonstrated antimicrobial activity and antitumor activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of the associated biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the construction of the thieno[2,3-d]pyrimidine ring system followed by functionalization. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been investigated for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against specific enzymes.
Uniqueness
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-19-12-6-4-11(5-7-12)18-14-13-8-10(2)20-15(13)17-9-16-14;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGIIIDGBRESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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